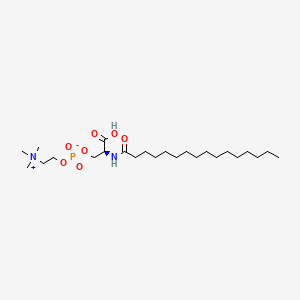

N-Palmitoyl-O-phosphocholine Serine

Description

Properties

Molecular Formula |

C24H49N2O7P |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[(2S)-2-carboxy-2-(hexadecanoylamino)ethyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H49N2O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)25-22(24(28)29)21-33-34(30,31)32-20-19-26(2,3)4/h22H,5-21H2,1-4H3,(H2-,25,27,28,29,30,31)/t22-/m0/s1 |

InChI Key |

HGJMMMCMCUAOFS-QFIPXVFZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of N Palmitoyl O Phosphocholine Serine

Precursor Utilization and Metabolic Flux in N-Palmitoyl-O-phosphocholine Serine Synthesis

The specific precursors that are directly incorporated into the this compound molecule have not been definitively identified. One study explored several potential precursor candidates, including N-d5-palmitoylserine, N-d5-palmitoylphosphatidylserine, N-d5-palmitoyl-phytosphingosine phosphocholine (B91661), N-d5-palmitoyl-phosphoserine, O-phosphocholine-d3-l-serine, and d5-palmitic acid. nih.gov However, experimental evidence did not confirm their roles as direct precursors, leaving the metabolic origins of PPCS unclear. nih.gov Consequently, an analysis of the metabolic flux—the rate of turnover of metabolites through the biosynthetic pathway—is not possible at this time.

Enzymatic Machinery Involved in this compound Formation

The specific enzymes, including the key transferases, that catalyze the assembly of this compound are currently unknown. While the synthesis of related lipids, such as sphingolipids, is well-documented, it cannot be assumed that the same enzymatic machinery is responsible for PPCS formation.

There is no scientific literature that identifies or characterizes the specific transferases involved in the synthesis of this compound.

Without the identification of the biosynthetic enzymes, the mechanisms that regulate their activity, such as allosteric regulation or feedback inhibition, remain entirely speculative.

Subcellular Localization of this compound Synthesis

The specific subcellular compartment or compartments where the synthesis of this compound occurs have not been determined. While the initial steps of sphingolipid biosynthesis are known to be localized to the endoplasmic reticulum (ER) and ER-mitochondria contact sites, this information cannot be directly extrapolated to PPCS. nih.govresearchgate.net

Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The transcriptional factors that may regulate the expression of genes encoding for PPCS biosynthetic enzymes are unknown. Similarly, any post-translational modifications that might control the activity or localization of these enzymes have not been described.

Metabolic Fates and Catabolism of N Palmitoyl O Phosphocholine Serine

Enzymatic Hydrolysis and Lipid Remodeling of N-Palmitoyl-O-phosphocholine Serine

The catabolism of this compound is initiated by enzymatic hydrolysis, a process that cleaves the ester and amide bonds to release its constituent components. While the specific enzymes responsible for PPCS degradation in vivo are not yet fully characterized, the structure of the molecule suggests the involvement of various lipases and hydrolases.

Chemical hydrolysis studies offer clues to its potential enzymatic breakdown. Unlike typical sphingomyelin, where base hydrolysis cleaves the phosphoester bond on the choline (B1196258) side, the phosphoester bond at the serine side of PPCS is cleaved. nih.gov This unusual cleavage is hypothesized to occur via intramolecular participation of the carboxylate group, which attacks the third carbon of the serine backbone. nih.gov This suggests that cellular enzymes might exploit this unique structural feature.

Potential enzymatic activities involved in PPCS hydrolysis include:

Phospholipase C (PLC)-like activity: To cleave the phosphocholine (B91661) headgroup, yielding N-palmitoyl serine.

Phospholipase D (PLD)-like activity: To cleave the choline from the phosphate (B84403) group, leaving N-palmitoyl-O-phosphoserine.

Acyl-hydrolase/Amidase activity: To cleave the N-linked palmitic acid from the serine backbone, releasing palmitate and O-phosphocholine serine.

Lipid remodeling could further modify PPCS without its complete degradation. This might involve the exchange of the palmitoyl (B13399708) group for another fatty acid via the action of acyltransferases, a process common for other phospholipids (B1166683). However, specific evidence for PPCS remodeling is currently lacking. The accumulation of the N-palmitoyl species specifically suggests that either it is the primary form synthesized or that remodeling pathways are not a major fate for this molecule.

Degradative Pathways and Intermediates of this compound

The complete degradation of PPCS involves a stepwise breakdown into its fundamental building blocks. Based on chemical and mass spectrometric fragmentation data, a putative degradative pathway can be proposed. nih.gov The primary catabolic event appears to be the removal of the phosphocholine group, followed by the degradation of the resulting N-palmitoylserine.

Key intermediates in the degradative pathway likely include:

N-palmitoylserine: Formed by the hydrolysis of the phosphocholine headgroup. nih.gov

Palmitic Acid: Released from N-palmitoylserine through the action of an amidase.

Serine: The final amino acid backbone component released.

Phosphocholine: Which can be further broken down into phosphate and choline.

Mass spectrometric fragmentation patterns support this proposed pathway, identifying key structural losses that mirror potential metabolic steps. For instance, the observed loss of phosphocholine from the parent molecule is a major fragmentation event, suggesting it is a likely initial step in biological catabolism. nih.gov Subsequent losses of the palmitoyl group and carbon dioxide from the serine backbone point to further degradative steps. nih.gov

| Ion (m/z) | Proposed Loss | Implied Intermediate/Product | Reference |

| 509.3351 | [M+H]⁺ | This compound | nih.gov |

| 326 | Loss of phosphocholine | N-palmitoylserine | nih.gov |

| 271 | Loss of palmitoyl as a ketene | O-phosphocholine serine | nih.gov |

| 184 | Generated via six-membered ring H-transfer | Phosphocholine ion | nih.gov |

This table outlines the proposed fragmentation of PPCS from mass spectrometry studies, which may reflect biological degradation pathways.

Recycling and Salvage Pathways for this compound Components

Once PPCS is catabolized, its constituent molecules—palmitic acid, serine, and phosphocholine—can be re-utilized by the cell through various recycling and salvage pathways. proteinlounge.comnih.govwikipedia.org This metabolic recycling is essential for maintaining cellular nutrient pools and bioenergetic efficiency.

Palmitic Acid: As the most common saturated fatty acid in animals, palmitic acid released from PPCS can enter several metabolic routes. wikipedia.org It can be activated to palmitoyl-CoA and undergo β-oxidation within the mitochondria to generate acetyl-CoA for the citric acid cycle and subsequent ATP production. researchgate.netnih.gov Alternatively, it can be re-esterified into other lipids, such as triglycerides for energy storage or other phospholipids for membrane synthesis. nih.govwikipedia.org

Serine: The serine backbone can be reused in multiple ways. It is a non-essential amino acid that can be incorporated into new proteins during protein synthesis. It also serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and is a key donor of one-carbon units for nucleotide synthesis and methylation reactions. nih.govnih.gov Furthermore, serine can be a substrate for the synthesis of other lipids, including phosphatidylserine (B164497) and sphingolipids. proteinlounge.commdpi.com

Phosphocholine: The phosphocholine headgroup is readily salvaged. Choline can be re-phosphorylated by choline kinase to form phosphocholine, which is then activated to CDP-choline. This activated form is a key substrate in the Kennedy pathway for the de novo synthesis of phosphatidylcholine, a major component of cellular membranes. proteinlounge.comantpedia.com

| Component | Metabolic Fate | Key Pathway(s) | Reference(s) |

| Palmitic Acid | Energy Production, Lipid Synthesis | β-oxidation, Triglyceride synthesis, Phospholipid synthesis | researchgate.net, nih.gov, nih.gov |

| Serine | Protein Synthesis, Precursor Synthesis | Protein biosynthesis, Glycine/cysteine synthesis, Sphingolipid synthesis | proteinlounge.com, nih.gov, mdpi.com |

| Phosphocholine / Choline | Phospholipid Synthesis | Kennedy Pathway (for Phosphatidylcholine synthesis) | proteinlounge.com, antpedia.com |

This table summarizes the primary recycling and salvage pathways for the core components of PPCS.

Impact of Cellular Stress on this compound Catabolism

The catabolism of PPCS is significantly impacted by certain cellular stress conditions, most notably in the context of the lysosomal storage disorder Niemann-Pick disease type C (NPC). In NPC, mutations in the NPC1 or NPC2 genes lead to the accumulation of unesterified cholesterol and various other lipids within the late endosomes and lysosomes. nih.govescholarship.org

PPCS has been identified as a key biomarker for NPC, as its levels are dramatically elevated in the plasma, cerebrospinal fluid (CSF), and tissues of affected individuals. nih.govwustl.edunih.gov This accumulation strongly suggests an impairment of its catabolic pathway under the cellular stress conditions characteristic of NPC disease. The precise mechanism for this impairment is still being elucidated, but it is likely linked to the general lysosomal dysfunction in NPC.

Cellular and Molecular Functions of N Palmitoyl O Phosphocholine Serine

Role of N-Palmitoyl-O-phosphocholine Serine in Membrane Structure and Dynamics

The intricate dance of life at the cellular level is largely orchestrated by the dynamic nature of cellular membranes. These fluid mosaics are composed of a diverse array of lipids and proteins that are in constant motion, influencing a myriad of cellular processes. While direct research on the role of this compound (PPCS) in membrane structure is not yet available, we can infer its potential functions by examining its structural components—a palmitoyl (B13399708) chain, a serine residue, and a phosphocholine (B91661) headgroup—and comparing them to more well-understood lipids.

Membrane Curvature and Fluidity Modulation by this compound

The shape and fluidity of a cellular membrane are critical to its function. The composition of the lipid bilayer, including the geometry of the individual lipid molecules, plays a pivotal role in determining these properties. The tapered, cone-like shape of some lipids can induce negative curvature, essential for processes like endocytosis and vesicle formation, while cylindrical lipids tend to form flat bilayers.

The unique structure of PPCS, with its bulky phosphocholine headgroup and single palmitoyl chain, suggests it may act as an inverted cone-shaped lipid. This molecular geometry could potentially influence membrane curvature, although experimental evidence is needed to confirm this hypothesis. The length and saturation of the N-acyl chain are also key determinants of membrane fluidity. The 16-carbon saturated palmitoyl chain in PPCS would be expected to increase the packing order of the membrane, thereby decreasing its fluidity in a manner similar to other saturated phospholipids (B1166683).

Lipid Raft Association and Microdomain Organization

Lipid rafts are specialized microdomains within cellular membranes that are enriched in certain lipids, such as cholesterol and sphingolipids. These platforms are crucial for organizing signaling proteins and other cellular machinery. The association of a lipid with these rafts is often dictated by its structure, particularly the nature of its acyl chains.

Given that lipid rafts are characterized by a more ordered lipid environment, the saturated palmitoyl chain of PPCS could favor its partitioning into these domains. However, without direct experimental data, the association of PPCS with lipid rafts remains speculative. Further research is required to determine if and how PPCS contributes to the organization of membrane microdomains.

This compound as a Signaling Molecule or Precursor

Lipids are not merely structural components of membranes; they are also key players in cellular signaling, acting as second messengers or precursors to signaling molecules. The potential signaling roles of PPCS are an area of active investigation.

Intracellular Signaling Pathways Involving this compound Metabolites

The metabolic fate of PPCS within the cell is currently unknown. Hypothetical pathways for its formation have been proposed, but the enzymes responsible and the potential for PPCS to be metabolized into signaling molecules have not been elucidated. nih.gov The phosphocholine headgroup is a component of well-known signaling lipids like platelet-activating factor and sphingosylphosphorylcholine. It is plausible that enzymatic cleavage of PPCS could release metabolites that participate in intracellular signaling cascades, but this remains to be demonstrated.

Interactions with Receptor Systems

There is currently no published research to indicate that this compound directly interacts with any specific receptor systems in a non-clinical context.

Involvement of this compound in Protein-Lipid Interactions

The functions of membrane proteins are intimately linked to their interactions with the surrounding lipid environment. These interactions can be non-specific, involving the general properties of the bilayer, or highly specific, with a lipid acting as a cofactor or allosteric regulator.

The potential for PPCS to engage in specific protein-lipid interactions is an intriguing possibility. The distinct chemical features of PPCS—the amide linkage, the carboxyl group of the serine, and the phosphocholine headgroup—could mediate specific binding to membrane or soluble proteins. However, to date, no specific protein partners for PPCS have been identified. General principles of lipid-protein interactions suggest that the charged phosphocholine headgroup could interact with positively charged amino acid residues on a protein's surface, while the palmitoyl chain would be embedded within the hydrophobic core of the membrane or a protein's lipid-binding pocket.

Interactive Data Insights

While specific experimental data for this compound is limited, the following table provides a comparative overview of the potential properties of PPCS based on the known characteristics of its constituent parts and structurally related lipids.

| Feature | Palmitic Acid | Phosphatidylserine (B164497) | Phosphatidylcholine | This compound (Hypothesized) |

| Membrane Fluidity | Decreases | Modulates | Modulates | Likely decreases due to saturated palmitoyl chain |

| Membrane Curvature | Contributes to flat bilayers | Can induce negative curvature | Tends to form flat bilayers | Potentially induces curvature due to headgroup size |

| Lipid Raft Association | Favored in ordered domains | Can be found in or out of rafts | Generally excluded from rafts | Potentially associates with rafts due to saturated chain |

| Signaling Role | Precursor for other lipids | Important in apoptosis signaling | Precursor for signaling molecules | Unknown, but metabolites could be signaling molecules |

Contributions of this compound to Organelle Function and Homeostasis

This compound (PPCS) is a complex lipid that has been identified as a significant biomarker in the context of certain lysosomal storage diseases. Its accumulation is indicative of disruptions in intracellular trafficking and metabolism, which in turn affects the function and stability of various cellular organelles. The primary organelle implicated in the pathophysiology associated with elevated PPCS levels is the lysosome. However, the interconnectedness of cellular pathways suggests that other organelles may also be directly or indirectly affected.

The most profound connection between this compound and organelle function is observed in the context of Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder. mdpi.comresearchgate.net NPC is characterized by mutations in the NPC1 or NPC2 genes, which are crucial for the transport of cholesterol and other lipids out of the lysosomes. researchgate.netmdpi.com The functional deficiency of NPC1 or NPC2 proteins leads to the accumulation of unesterified cholesterol and various sphingolipids within the late endosomes and lysosomes. mdpi.comnih.gov

It is within this cellular environment of lysosomal dysfunction that PPCS emerges as a key molecular player. Initially misidentified as lyso-sphingomyelin-509, its structure was later determined to be N-palmitoyl-O-phosphocholine-serine. nih.govmdpi.com The accumulation of this lipid is a direct consequence of the pathological cascade initiated by the primary genetic defect in NPC.

Research has extensively documented the significant elevation of PPCS in the plasma and cerebrospinal fluid of individuals with NPC, making it a valuable diagnostic biomarker for the disease. researchgate.netnih.gov While the precise biosynthetic pathway of PPCS is not fully elucidated, it is hypothesized to originate from the abnormal metabolism of other lipids within the compromised lysosome. mdpi.comnih.gov One proposed mechanism suggests that phosphatidylserines may be translocated from the endoplasmic reticulum and become concentrated in the enlarged and acidic lysosomes characteristic of NPC. mdpi.com Within the lysosome, these lipids may undergo N-acylation to form N-acyl-phosphatidylserines, which could then be further metabolized to PPCS. mdpi.comresearchgate.net

While the most direct role of this compound is linked to lysosomal pathology, the dysfunction of this central organelle has cascading effects on other cellular components, including the endoplasmic reticulum and mitochondria.

The endoplasmic reticulum (ER) is a key site for lipid synthesis. mdpi.com It is hypothesized that in pathological conditions such as Niemann-Pick disease type C, there may be an altered translocation of lipids like phosphatidylserine from the ER to the lysosomes, where they contribute to the formation of PPCS. mdpi.com Furthermore, ER stress has been noted in the context of lysosomal storage diseases, suggesting that the accumulation of lipids in the lysosome can trigger stress responses in the ER. mdpi.com

The Golgi apparatus is another central organelle in lipid trafficking and modification. mdpi.comresearchgate.net While direct studies on the effect of PPCS on Golgi function are limited, the general disruption of lipid transport in diseases where PPCS is elevated would invariably affect the Golgi. The Golgi receives lipids from the ER for further processing and sorting to other cellular destinations. Impaired efflux of lipids from the lysosome could disrupt this delicate balance, leading to secondary defects in Golgi function. mdpi.com

Table of Research Findings on this compound and Organelle Function

| Organelle | Role of this compound | Associated Disease Context | Key Research Findings | Citations |

| Lysosome | Accumulates as a biomarker of dysfunction. | Niemann-Pick Disease Type C (NPC) | Significantly elevated levels in plasma and cerebrospinal fluid of NPC patients. researchgate.netnih.gov Its presence is linked to impaired cholesterol and lipid trafficking due to NPC1/NPC2 gene mutations. mdpi.comnih.gov Contributes to lysosomal enlargement and dysfunction of autophagy. mdpi.commdpi.com | mdpi.comresearchgate.netmdpi.comnih.govnih.govmdpi.com |

| Endoplasmic Reticulum (ER) | Potential site of precursor synthesis. | Niemann-Pick Disease Type C (NPC) | Hypothesized that phosphatidylserine, a potential precursor, is translocated from the ER to the lysosome. mdpi.com Lysosomal lipid accumulation can induce ER stress. mdpi.com | mdpi.commdpi.com |

| Mitochondria | Indirectly affected by cellular stress. | Niemann-Pick Disease Type C (NPC) | Mitochondrial dysfunction and morphological changes are observed in NPC. mdpi.comnih.gov The link is likely due to overall impaired lipid homeostasis rather than a direct interaction with PPCS. jsbms.jp | mdpi.comjsbms.jpnih.gov |

| Golgi Apparatus | Potentially impacted by disrupted lipid trafficking. | Niemann-Pick Disease Type C (NPC) | General disruption of lipid transport in NPC is expected to affect Golgi function, which is central to lipid sorting and modification. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Analytical Methodologies for N Palmitoyl O Phosphocholine Serine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating PPCS from complex biological matrices and accurately measuring its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the analysis of PPCS. nih.govnih.gov This powerful method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Researchers have developed and validated robust LC-MS/MS methods to measure PPCS in various biological samples, including human plasma and cerebrospinal fluid (CSF). nih.govnih.gov These methods are crucial for diagnostic screening and for assessing the efficacy of treatments. nih.govjst.go.jp For instance, a developed LC-MS/MS approach demonstrated high linearity for PPCS in a concentration range of 1–4000 ng/mL, showcasing its quantitative accuracy. jst.go.jp In these analyses, a deuterated form of PPCS, such as d5-PPCS, is often used as an internal standard to ensure precise quantification. nih.gov

The typical LC-MS/MS workflow involves:

Sample Preparation: Extraction of lipids from the biological matrix.

Chromatographic Separation: Utilizing a C18 reverse-phase column to separate PPCS from other lipids. jst.go.jp The run times for these methods can be optimized for either rapid screening (e.g., 1.2 minutes) or more detailed, validated analysis (e.g., 8 minutes). jst.go.jp

Mass Spectrometric Detection: Employing selective reaction monitoring (SRM) in the positive-ion mode. jst.go.jp The precursor ion for PPCS is typically the [M+H]⁺ ion at m/z 509.3351. nih.govresearchgate.net

The structural confirmation of PPCS has been achieved by comparing the LC-MS/MS data of the endogenous compound with that of a chemically synthesized authentic standard. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for PPCS Analysis

| Parameter | Value/Description | Reference |

| Liquid Chromatography System | Nexera | jst.go.jp |

| Mass Spectrometer | API 5000 | jst.go.jp |

| Column | C18 (10 mm for rapid screening, 50 mm for validated analysis) | jst.go.jp |

| Internal Standard | 2H3-Labeled PPCS or d5-PPCS | nih.govjst.go.jp |

| Ionization Mode | Positive-ion Electrospray | jst.go.jp |

| MS/MS Mode | Selective Reaction Monitoring (SRM) | jst.go.jp |

| Linear Range | 1–4000 ng/mL | jst.go.jp |

| Run Time | 1.2 min (rapid) or 8 min (validated) | jst.go.jp |

Gas Chromatography (GC) Approaches for Derived Components

While direct analysis of the intact PPCS molecule is not typically performed by gas chromatography (GC) due to its low volatility, GC-based methods can be applied to analyze its derived components after chemical modification. For instance, the fatty acid component of PPCS, palmitic acid, can be derivatized to a more volatile form (e.g., a fatty acid methyl ester) and then analyzed by GC-MS. This approach can provide information about the acyl chain composition of the broader class of N-acyl-O-phosphocholineserines (APCS). nih.gov

Spectroscopic Approaches for Structural Elucidation (Focus on academic characterization, not basic identification)

Spectroscopic techniques are indispensable for the detailed structural characterization of PPCS, providing insights beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Palmitoyl-O-phosphocholine Serine Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the definitive structural elucidation of chemically synthesized PPCS. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For synthetic (S)-N-palmitoyl-O-phosphocholineserine, the following key NMR signals have been reported in deuterated methanol (B129727) (CD₃OD): nih.gov

¹H NMR (400 MHz, CD₃OD): Key signals include a singlet at δ 4.87 ppm, a multiplet for the choline (B1196258) group protons around δ 3.17 ppm (singlet, 9H), and signals for the palmitoyl (B13399708) chain protons, such as a triplet at δ 2.22 ppm for the α-methylene group. nih.gov

¹³C NMR (100 MHz, CD₃OD): Characteristic chemical shifts include signals for the carbonyl carbons around δ 176 ppm and the choline methyl carbons around δ 54.8 ppm. nih.gov

NMR is also used to characterize intermediates in the synthesis of PPCS, such as N-palmitoyl-l-serine methyl ester, providing crucial confirmation at each synthetic step. nih.gov

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Synthetic (S)-N-palmitoyl-O-phosphocholineserine in CD₃OD

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

| ¹H | 4.87 | s, 1H | nih.gov |

| 4.36 | d, 1H, J = 1.1 Hz | nih.gov | |

| 4.22 | m, 2H | nih.gov | |

| 4.07 | m, 1H | nih.gov | |

| 3.58 | dd, 2H, J = 4.3, 6.2 Hz | nih.gov | |

| 3.26 | d, 1H, J = 1.1 Hz | nih.gov | |

| 3.17 | s, 9H (choline methyls) | nih.gov | |

| 2.22 | t, 2H, J = 7.6 Hz (palmitoyl α-CH₂) | nih.gov | |

| 1.57 | m, 2H | nih.gov | |

| 1.23 | m, 24H | nih.gov | |

| 0.85 | t, 2H, J = 7.6 Hz | nih.gov | |

| ¹³C | 176.03, 175.64 | Carbonyls | nih.gov |

| 68.08, 68.03 | nih.gov | ||

| 60.58, 60.53 | nih.gov | ||

| 56.73, 56.63 | nih.gov | ||

| 54.87, 54.84, 54.80 | Choline methyls | nih.gov | |

| 37.47 | nih.gov | ||

| 33.24 | nih.gov | ||

| 30.97 - 23.90 | Palmitoyl chain | nih.gov | |

| 14.62 | Terminal methyl | nih.gov |

Infrared (IR) and Raman Spectroscopy for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the conformational states of phospholipids (B1166683). While specific studies focusing solely on the IR and Raman spectra of PPCS are not extensively detailed in the provided context, the principles can be inferred from studies on related phospholipids like phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC). nih.gov

These techniques can probe the vibrational modes of different functional groups within the PPCS molecule, such as the carbonyl (C=O) of the amide linkage, the phosphate (B84403) group (PO₂⁻), and the choline headgroup. Changes in the frequencies and intensities of these vibrational bands can reveal information about intermolecular interactions, lipid packing, and conformational changes, such as the transition from a solid state to a liposomal assembly. nih.gov For instance, studies on similar lipids have shown significant changes in the intensities of carbonyl, P–O–C, and PO₄ vibrations upon liposome (B1194612) formation, reflecting a conformational transition from a more compact to a linear structure. nih.gov

Fluorescence-Based Assays and Imaging Techniques for this compound Localization

Currently, there is a lack of specific fluorescence-based assays and imaging techniques developed exclusively for the localization of this compound within cells or tissues in the provided search results. The research has predominantly focused on extraction and quantification from biological fluids. nih.govnih.gov

However, the broader field of lipidomics employs fluorescently labeled lipid analogs to visualize the distribution and trafficking of lipids within cellular membranes. It is conceivable that a fluorescently tagged version of PPCS could be synthesized and utilized in the future for such studies. This would enable researchers to investigate the subcellular localization of PPCS and its potential role in membrane dynamics and organelle function, which is an area of active research for related phospholipids like phosphatidylserine. creative-proteomics.com

Biochemical Assays for Enzyme Activity and Metabolic Flux Related to this compound

The biosynthetic and degradative pathways of this compound (PPCS) are not yet fully elucidated. Consequently, specific biochemical assays for the enzymes directly responsible for its metabolism have not been definitively established. However, based on the structure of PPCS, several classes of enzymes are hypothetically involved in its formation and breakdown. Research in this area would therefore rely on adapting existing assays for these enzyme families to test their activity on PPCS or its potential precursors. This section details the principles and methodologies of biochemical assays for key enzyme classes likely involved in PPCS metabolism and discusses approaches for metabolic flux analysis.

The hypothetical synthesis of PPCS involves the acylation of serine with palmitate to form N-palmitoyl serine, followed by the transfer of a phosphocholine (B91661) headgroup. The degradation would involve the reverse reactions, catalyzed by hydrolases.

Hypothetical Enzymatic Reactions in PPCS Metabolism:

Formation:

L-Serine + Palmitoyl-CoA → N-Palmitoyl-L-serine + CoA-SH (catalyzed by an N-acyltransferase)

N-Palmitoyl-L-serine + Phosphocholine source → this compound (catalyzed by a phosphotransferase)

Degradation:

this compound → N-Palmitoyl-L-serine + Phosphocholine (catalyzed by a phospholipase-type enzyme)

N-Palmitoyl-L-serine → L-Serine + Palmitate (catalyzed by an amidohydrolase)

Below are detailed descriptions of assays for enzymes that could catalyze these or similar reactions.

Assays for Putative Biosynthetic Enzymes

Serine Palmitoyltransferase (SPT) Activity Assays

Serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA, the initial step in sphingolipid synthesis. An analogous enzyme activity could be responsible for the formation of N-palmitoyl-L-serine, a direct precursor of PPCS. SPT activity can be measured using radioactive or non-radioactive methods. nih.gov

Radioactive Assay: This classic method monitors the incorporation of a radiolabeled substrate into the lipid product. nih.gov

Principle: [¹⁴C]-L-serine is used as a substrate. The reaction mixture, containing cell lysates or microsomes, palmitoyl-CoA, and pyridoxal (B1214274) 5'-phosphate, is incubated. The resulting radiolabeled N-palmitoyl-L-serine is extracted and quantified using liquid scintillation counting.

Advantages: High sensitivity.

Disadvantages: Requires handling of radioactive materials and does not easily accommodate an internal standard. nih.gov

HPLC-Based Non-Radioactive Assay: This method offers an alternative to radioactive assays and provides high sensitivity. nih.gov

Principle: The product, N-palmitoyl-L-serine, is extracted and can be derivatized to enhance detection by HPLC with fluorescence or mass spectrometric detection. An internal standard, such as a structurally similar N-acyl-serine with a different acyl chain length, can be added before extraction to correct for variations.

Advantages: High sensitivity (potentially 20-fold lower detection limit than the radioactive assay), high specificity, and the ability to use an internal standard for improved quantification. nih.gov

Table 1: Components of a Typical Serine Palmitoyltransferase (SPT) Assay

| Component | Function | Typical Concentration |

|---|---|---|

| Cell Lysate or Microsomes | Source of SPT enzyme | Varies |

| L-Serine | Substrate | 0.5 - 2 mM |

| Palmitoyl-CoA | Substrate | 50 µM |

| Pyridoxal 5'-phosphate | Cofactor | 50 µM |

| [¹⁴C]-L-Serine (for radioactive assay) | Labeled substrate for detection | Varies |

| Internal Standard (for HPLC assay) | For quantification accuracy | Varies |

| Buffer (e.g., HEPES) | Maintain pH | 50-100 mM |

Phosphotransferase Activity Assays

The transfer of the phosphocholine group to N-palmitoyl-L-serine could be catalyzed by a novel phosphotransferase. Assays for such an enzyme would be designed to detect either the consumption of the phosphocholine donor (e.g., CDP-choline or phosphatidylcholine) or the formation of PPCS.

Coupled Enzyme Assays:

Principle: The formation of a co-product can be coupled to a detectable reaction. For instance, if CDP-choline is the donor, the release of CMP could be coupled to a series of enzymatic reactions leading to a change in absorbance or fluorescence.

Direct Quantification by LC-MS/MS:

Principle: This is the most direct method. The reaction is performed, and then the mixture is analyzed by LC-MS/MS to quantify the amount of PPCS produced. This requires a chemically synthesized and purified PPCS standard for absolute quantification. nih.gov

Advantages: High specificity and sensitivity. Allows for the direct measurement of the product.

Disadvantages: Requires sophisticated instrumentation.

Assays for Putative Degradative Enzymes

Phospholipase-like Activity Assays

Enzymes with phospholipase D (PLD) or phospholipase C (PLC) like activity could hydrolyze the phosphocholine ester bond of PPCS.

Colorimetric and Fluorometric Assays: Commercially available kits for PLD and PLC can be adapted. assaygenie.com

Principle (PLD-like activity): The hydrolysis of PPCS would release phosphocholine. This can be coupled to choline oxidase, which generates hydrogen peroxide. The hydrogen peroxide then reacts with a dye in the presence of horseradish peroxidase to produce a colored or fluorescent product. assaygenie.com

Principle (PLC-like activity): A synthetic substrate mimicking the structure of PPCS but with a chromogenic or fluorogenic tag could be synthesized. Cleavage by a PLC-like enzyme would release the tag, leading to a detectable signal.

Table 2: Principle of a Coupled Colorimetric Assay for PLD-like Activity on PPCS

| Step | Reaction | Detection Method |

|---|---|---|

| 1 | This compound + H₂O → N-Palmitoyl-L-serine + Phosphocholine | - |

| 2 | Phosphocholine + H₂O → Choline + Phosphate | - |

| 3 | Choline + 2O₂ + H₂O → Betaine + 2H₂O₂ | - |

Amidohydrolase Activity Assays

The cleavage of the amide bond in N-palmitoyl-L-serine to release palmitate and L-serine would be catalyzed by an amidohydrolase.

HPLC-Based Assay:

Principle: The reaction mixture is incubated, and the production of L-serine or palmitate is monitored by HPLC after appropriate derivatization.

Coupled Serine Detection Assay:

Principle: The release of L-serine can be monitored continuously using a coupled enzymatic assay. For example, serine acetyltransferase (SAT) can be used as a reporter enzyme. SAT acetylates serine, consuming acetyl-CoA and releasing CoA-SH. The CoA-SH can then react with Ellman's reagent (DTNB) to produce a chromophore that absorbs at 412 nm. nih.gov

Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through a metabolic network. For PPCS, MFA could be used to determine its rates of synthesis and degradation in living cells. This is typically achieved using stable isotope tracers.

Stable Isotope Labeling:

Principle: Cells are cultured in the presence of a stable isotope-labeled precursor, such as [¹³C]-palmitate or [¹³C, ¹⁵N]-serine. Over time, these labeled atoms will be incorporated into PPCS and its related metabolites.

Methodology: At various time points, cells are harvested, and lipids are extracted. The isotopic enrichment in PPCS and its precursors is measured by mass spectrometry.

Data Analysis: The time-dependent labeling patterns are then used in computational models to estimate the fluxes (rates) of the reactions involved in PPCS metabolism.

Click Chemistry-Based Approaches:

Principle: A modified precursor containing a "clickable" functional group (e.g., an alkyne or azide) is fed to cells. For PPCS, an analogue of palmitic acid, such as 17-octadecynoic acid (17-ODYA), could be used. acs.org This modified fatty acid is incorporated into lipids.

Methodology: After incubation, cells are lysed, and the "clicked" lipids are conjugated to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a click reaction. The tagged lipids can then be detected and quantified. This method can help identify enzymes that process the modified substrate. acs.org

Table 3: Methodologies for Studying PPCS Metabolic Flux

| Methodology | Principle | Key Reagents | Detection Method |

|---|---|---|---|

| Stable Isotope Labeling | Tracing the incorporation of heavy isotopes from precursors into the final product. | [¹³C]-Palmitate, [¹³C, ¹⁵N]-Serine | Mass Spectrometry |

N Palmitoyl O Phosphocholine Serine in Disease Pathogenesis Mechanistic Insights, Non Clinical

Alterations in N-Palmitoyl-O-phosphocholine Serine Metabolism in Disease Models

This compound (PPCS) is the most prevalent species within a novel class of lipids known as N-acyl-O-phosphocholineserines (APCS). nih.gov Research in non-clinical models has revealed significant alterations in the metabolism of these lipids, particularly in the context of lysosomal storage disorders.

In animal models of Niemann-Pick disease type C1 (NPC1), a neurodegenerative disorder characterized by the accumulation of cholesterol and glycosphingolipids, PPCS levels are markedly elevated. nih.gov Specifically, in an NPC1 cat model, PPCS was found to be significantly increased in the serum, brain, and liver compared to control and carrier cats. nih.gov This suggests a systemic dysregulation of APCS metabolism in NPC1 disease. Further analysis of human plasma from NPC1 patients confirmed that it is not only PPCS that is elevated; a range of APCS species with acyl groups from C14 to C24 are also found in higher concentrations. nih.govnih.gov

The biosynthetic pathway for PPCS remains largely uncharacterized. escholarship.orgresearchgate.net Studies attempting to elucidate its origins by introducing potential precursors have not yet identified a direct metabolic route. In one investigation, several deuterated compounds, including N-d5-palmitoylserine and d5-palmitic acid, were introduced into the blood, but none were converted into labeled PPCS, indicating they are not direct precursors. nih.gov

Interestingly, elevated levels of PPCS are not exclusive to NPC1 models. The compound is also found at increased concentrations in acid sphingomyelinase deficiency (ASMD) and certain congenital disorders of glycosylation (CDG), such as ATP6AP1-CDG, ALG1-CDG, ALG8-CDG, and PMM2-CDG, suggesting a potential shared pathophysiological mechanism or a common downstream effect of impaired intracellular trafficking and lysosomal function across these distinct disorders. escholarship.orgnih.gov

Below is a table detailing the various N-acyl-O-phosphocholineserine species found to be elevated in the plasma of NPC1 patients.

| Acyl Group | Compound Name |

| C14:0 | N-Myristoyl-O-phosphocholine Serine |

| C16:0 | This compound |

| C16:1 | N-Palmitoleoyl-O-phosphocholine Serine |

| C18:0 | N-Stearoyl-O-phosphocholine Serine |

| C18:1 | N-Oleoyl-O-phosphocholine Serine |

| C20:0 | N-Arachidoyl-O-phosphocholine Serine |

| C22:0 | N-Behenoyl-O-phosphocholine Serine |

| C24:0 | N-Lignoceroyl-O-phosphocholine Serine |

| C24:1 | N-Tetracosenoyl-O-phosphocholine Serine |

Data sourced from studies on human plasma samples from Niemann-Pick C1 (NPC1) patients. nih.gov All listed APCS species were found to be significantly elevated in NPC1 plasma compared to controls.

Mechanistic Roles of this compound in Cellular Dysfunction

Implications for Cellular Viability and Apoptosis in in vitro models

Currently, there is a lack of published research specifically investigating the direct effects of this compound on cellular viability and apoptosis in in vitro models. The majority of existing studies have focused on its identification and utility as a biomarker for disease rather than its functional role as a potential mediator of cellular processes. Therefore, its precise contribution to programmed cell death or survival pathways remains an area for future investigation.

Contributions to Inflammatory Responses in Animal Models

While direct experimental evidence demonstrating that PPCS actively contributes to inflammatory responses in animal models is limited, there are strong correlations that suggest its involvement. Niemann-Pick C1 disease, in which PPCS is significantly elevated, is characterized by a robust neuroinflammatory component. nih.gov In the NPC1 cat model, increased levels of PPCS in the brain coincide with the known neurodegenerative and inflammatory pathology of the disease. nih.gov

Furthermore, studies in human NPC1 patients have shown that the concentration of PPCS in cerebrospinal fluid (CSF) significantly correlates with the severity of neurological symptoms. researchgate.netwustl.edunih.gov Given that neuroinflammation is a key driver of neurological damage in NPC1, this correlation suggests that PPCS levels may reflect the intensity of the inflammatory processes occurring in the central nervous system. However, it is not yet clear whether PPCS is an active participant in the inflammatory cascade or a bystander metabolite that accumulates as a consequence of the underlying cellular dysfunction.

This compound as a Biomarker Candidate for Research Studies (Excluding diagnostic/prognostic clinical use)

This compound, previously known by the designation lysoSM-509, has emerged as a highly sensitive and specific biomarker candidate in research settings for studying Niemann-Pick disease type C1. nih.govresearchgate.net Its utility stems from its substantial elevation in the plasma of individuals with NPC1 compared to healthy controls and heterozygous carriers. nih.gov

The discovery and chemical synthesis of PPCS have provided a crucial tool for researchers, allowing for the development of reliable quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwustl.edu These research assays have demonstrated excellent performance in distinguishing NPC1-affected individuals.

The table below summarizes the research findings on the performance of plasma PPCS in identifying NPC1 subjects.

| Parameter | Value | Population |

| Sensitivity | 100.0% | NPC1 Affected vs. Controls & Carriers |

| Specificity | 96.6% | NPC1 Affected vs. Controls & Carriers |

| Area Under the Curve (AUC) | 0.9992 | Receiver Operating Characteristic (ROC) Analysis |

This data is based on a cutoff value of 248 ng/mL in plasma for research-based discrimination of NPC1 affected individuals from control and NPC1 carrier subjects. nih.govwustl.edu

This high degree of sensitivity and specificity makes PPCS a valuable tool in preclinical research for identifying animal models with the NPC1 phenotype and for investigating the biochemical consequences of the disease. nih.gov Its presence in both central nervous system tissues and peripheral fluids in animal models also allows for broader exploration into the systemic pathology of NPC1. nih.govnih.gov

Targeting this compound Pathways in Preclinical Therapeutic Strategies

The development of preclinical therapeutic strategies that directly target the metabolic pathways of this compound is currently hampered by the fact that its biosynthetic route is unknown. nih.govresearchgate.net As the enzymes and substrates responsible for its production have not yet been identified, designing inhibitors or modulators of its synthesis is not feasible at this time.

However, some preclinical and clinical research on broader-acting therapies for NPC1 has monitored PPCS levels as a secondary outcome. For instance, treatment with 2-hydroxypropyl-β-cyclodextrin (HPβCD), a compound that aids in cholesterol transport, has been shown to significantly reduce plasma PPCS levels in NPC1 patients in an intravenous administration trial. wustl.edunih.gov This suggests that the accumulation of PPCS is downstream of the primary defect in cholesterol trafficking. Interestingly, intrathecal administration of HPβCD did not significantly alter PPCS levels, indicating that the elevation of this lipid may be linked to pathophysiological mechanisms other than just lysosomal cholesterol accumulation in the brain. nih.gov

These findings underscore that while PPCS levels can be modulated by therapies that address the global cellular defects in NPC1, specific preclinical strategies targeting the PPCS pathway itself await a more fundamental understanding of its metabolism.

Future Directions and Emerging Research Avenues for N Palmitoyl O Phosphocholine Serine

Investigation of N-Palmitoyl-O-phosphocholine Serine in Novel Biological Contexts

Initially identified as a key biomarker for Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder, the exploration of PPCS is now extending to other pathological conditions. wustl.edunih.gov Researchers are keen to investigate its potential involvement in a wider range of metabolic and neurodegenerative diseases. Given that Niemann-Pick disease type C and congenital disorders of glycosylation (CDG) can both present with severe liver disease in infants, and since PPCS levels are elevated in NPC, there is a growing interest in studying PPCS in the context of CDG and other inborn errors of metabolism. escholarship.org This could reveal shared pathological pathways and potentially establish PPCS as a broader biomarker for certain types of metabolic dysfunction.

Furthermore, the discovery of a class of related lipids, N-acyl-O-phosphocholineserines (APCS), of which PPCS is the most abundant, opens up new avenues of research. nih.gov Future studies will likely aim to characterize the entire APCS profile in various tissues and biofluids to understand their collective role in health and disease. The observation that all APCS species with acyl groups ranging from C14 to C24 were elevated in NPC1 plasma suggests a systemic dysregulation of this lipid class in the disease. nih.gov Investigating these lipids in other neurodegenerative conditions with overlapping features to NPC, such as Alzheimer's disease or Parkinson's disease, could yield valuable insights.

Development of Advanced Methodologies for this compound Profiling

The accurate and sensitive detection of PPCS has been pivotal in its establishment as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of PPCS in human plasma and cerebrospinal fluid (CSF). wustl.edunih.govnih.gov However, the continuous evolution of analytical technologies presents opportunities for even more refined and high-throughput profiling of PPCS and other related lipids.

Future methodological developments may focus on:

Enhanced Sensitivity and Specificity: While current LC-MS/MS methods are robust, ongoing efforts will aim to lower detection limits and improve specificity, which is crucial for early disease detection and monitoring subtle changes in response to therapy.

Multiplexed Assays: The development of assays capable of simultaneously quantifying a broad range of APCS species, alongside other relevant biomarkers, would provide a more comprehensive picture of the lipidomic landscape in various diseases.

Imaging Mass Spectrometry: This cutting-edge technique could be employed to visualize the spatial distribution of PPCS within tissues, offering unprecedented insights into its localized accumulation and potential roles in specific cellular compartments or pathological lesions.

The chemical synthesis of authentic PPCS and its deuterated internal standard has been a significant breakthrough, enabling the development of accurate and reliable quantification methods. nih.gov Future research will likely involve the synthesis of other APCS species to serve as standards for their precise measurement.

Unraveling Undiscovered Functions and Interactions of this compound

Beyond its role as a biomarker, the fundamental biological functions of PPCS remain largely unknown. To date, this class of lipids had not been previously described in biological samples, making the exploration of their physiological roles a priority. nih.gov Future research will aim to elucidate the metabolic pathways leading to the synthesis and degradation of PPCS. Understanding the enzymes and regulatory mechanisms involved will be critical to comprehending why its levels are so dramatically elevated in NPC.

Key research questions to be addressed include:

What are the upstream and downstream metabolic pathways of PPCS?

Does PPCS have specific signaling functions, similar to other bioactive lipids?

How does PPCS interact with other lipids, proteins, and cellular membranes?

What is the physiological relevance of the different acyl chain variants of APCS?

Investigating potential interactions with cellular machinery, such as the centrosome-localized protein serine/threonine phosphatase PPX, could reveal novel regulatory networks. dundee.ac.uk Uncovering these fundamental aspects of PPCS biology will be instrumental in understanding its contribution to disease pathogenesis.

Translational Research Prospects and Mechanistic Studies for Therapeutic Innovation

The strong association of PPCS with NPC has paved the way for its use in translational research, particularly in the context of therapeutic development. Plasma PPCS has been shown to be a sensitive and specific diagnostic marker for NPC1 and can be used to evaluate the peripheral treatment efficacy of therapies like intravenous 2-hydroxypropyl-β-cyclodextrin (HPβCD). wustl.edunih.gov

Future translational research will likely focus on:

Expanding the Utility of PPCS as a Biomarker: Evaluating PPCS as a prognostic marker to predict disease severity and progression in NPC and potentially other related disorders.

Mechanistic Studies: Investigating the precise mechanisms by which elevated PPCS contributes to the cellular pathology of NPC. Does it directly interfere with lipid trafficking, membrane function, or cellular signaling pathways? Answering these questions could identify new therapeutic targets.

Preclinical and Mechanistic Evaluation of Novel Therapies: Using PPCS as a key readout to assess the efficacy of new therapeutic interventions aimed at correcting the underlying metabolic defects in NPC and other diseases where its levels are altered.

Q & A

Q. How is PPCS identified and quantified in biological samples, and what methodological considerations are critical for accuracy?

PPCS is detected using liquid chromatography-mass spectrometry (LC-MS) due to its specificity and sensitivity for lipidomic profiling. Methodological steps include:

- Sample preparation : Lipid extraction via organic solvents (e.g., methanol-chloroform) to isolate PPCS from plasma .

- Calibration standards : Use of synthetic PPCS for quantification, as earlier studies faced inaccuracies when substituting lysosphingomyelin analogs .

- Data validation : Cross-referencing with genetic testing (NPC1/NPC2 mutations) to confirm biomarker relevance in Niemann-Pick disease type C1 (NPC1) .

- Quality control : Replicate runs and spiked samples to assess intra-assay variability .

Q. What role does PPCS play in NPC1 disease pathology, and how is it integrated into diagnostic frameworks?

PPCS is a biomarker elevated in NPC1 and acid sphingomyelinase deficiency (ASMD). Its utility includes:

- Diagnostic differentiation : PPCS levels are higher in ASMD than NPC1, aiding in distinguishing these lysosomal disorders .

- Disease progression : Correlations between PPCS levels and clinical severity (e.g., neurological decline) suggest prognostic value .

- Complementary testing : Combined with genetic analysis (NPC1/NPC2 sequencing) and bile acid profiling for comprehensive diagnosis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported PPCS levels across studies, particularly in control vs. disease cohorts?

Inconsistencies arise from:

- Assay variability : Earlier studies used lysosphingomyelin as a proxy for PPCS, leading to inaccurate reference ranges .

- Methodological standardization : Implement harmonized protocols (e.g., ISO guidelines) for sample collection, storage, and LC-MS parameters .

- Cohort stratification : Account for genetic heterogeneity (e.g., novel NPC1 variants) and comorbidities affecting lipid metabolism .

- Statistical approaches : Multivariate regression to adjust for confounding factors (e.g., age, diet) .

Q. What challenges exist in the structural characterization of PPCS, and how can they be addressed experimentally?

Initial misassignment of PPCS as lysoSM-509 highlights:

- Synthetic standards : Chemical synthesis of PPCS is required for definitive structural validation via nuclear magnetic resonance (NMR) .

- Isomer discrimination : High-resolution tandem MS (HR-MS/MS) to differentiate PPCS from isobaric lipids .

- Collaborative efforts : Partnerships between chemists and clinicians to reconcile biochemical and clinical data .

Q. How can PPCS data be integrated with multi-omics approaches to refine NPC1 disease mechanisms?

Advanced strategies include:

- Genotype-biomarker correlations : Linking NPC1 mutations (e.g., splicing variants) to PPCS levels using large biobanks (e.g., 602-patient cohort) .

- Pathway analysis : Combining lipidomics with transcriptomics to identify PPCS-related pathways (e.g., sphingolipid recycling) .

- Machine learning : Predictive modeling of disease progression using PPCS, genetic, and phenotypic data .

Methodological and Experimental Design Considerations

What frameworks are recommended for formulating hypothesis-driven research questions on PPCS?

Apply structured frameworks to ensure rigor:

- PICO : Define Population (e.g., NPC1 patients), Intervention (e.g., PPCS measurement), Comparison (e.g., healthy controls), Outcome (e.g., diagnostic accuracy) .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: "How does PPCS elevation in NPC1 heterozygotes compare to asymptomatic carriers, and what thresholds optimize diagnostic specificity?" .

Q. What experimental controls are essential when studying PPCS in in vitro models?

- Negative controls : Use fibroblasts from healthy donors or NPC1-corrected cell lines .

- Pharmacological inhibition : Test PPCS accumulation under U18666A (cholesterol transport inhibitor) to mimic NPC1 pathology .

- Batch normalization : Include internal standards (e.g., deuterated lipids) to control for technical variability .

Data Interpretation and Reporting Guidelines

Q. How should contradictory findings about PPCS’s specificity be addressed in publications?

- Transparent reporting : Disclose limitations (e.g., lack of authentic standards in early studies) .

- Meta-analysis : Pool data from independent cohorts to assess PPCS’s diagnostic accuracy across populations .

- Reproducibility : Share protocols via platforms like Protocols.io and include raw data in supplementary materials .

Q. What statistical methods are recommended for correlating PPCS levels with clinical outcomes?

- Longitudinal analysis : Mixed-effects models to track PPCS changes over time .

- ROC curves : Determine optimal PPCS cutoffs for diagnosing NPC1 vs. ASMD .

- Adjustment for multiple testing : Benjamini-Hochberg correction to reduce false discoveries .

Tables for Key Methodological and Clinical Reference Ranges

| Parameter | Typical Value (NPC1) | Control Range | Method | Reference |

|---|---|---|---|---|

| PPCS concentration (plasma) | 50–200 nM | <10 nM | LC-MS | |

| Diagnostic sensitivity | 92% | N/A | ROC analysis | |

| Intra-assay CV | <15% | N/A | QC replicates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.